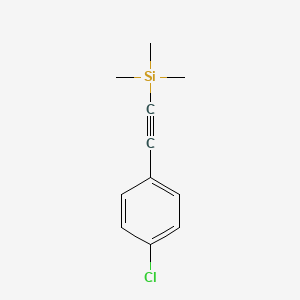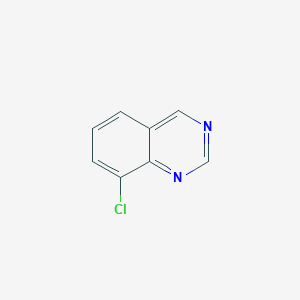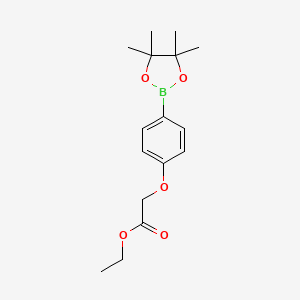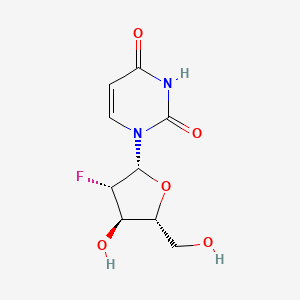
1-(2-Désoxy-2-fluoro-β-D-arabinofuranosyl)uracile
Vue d'ensemble
Description
Le 1-(2-Désoxy-2-fluoro-β-D-arabinofuranosyl)uracile est un analogue de nucléoside synthétique. Il est structurellement similaire à la thymidine et est principalement utilisé dans la recherche sur le cancer en raison de sa capacité à interférer avec la synthèse de l'ADN. Ce composé est particulièrement remarquable pour son potentiel en tant qu'agent thérapeutique et diagnostique en oncologie .
Applications De Recherche Scientifique
1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)uracil has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)uracil involves its incorporation into DNA, where it inhibits DNA synthesis. This inhibition is primarily due to the compound’s ability to be phosphorylated and methylated, leading to the formation of active metabolites that interfere with DNA replication . The molecular targets include thymidine kinase and thymidylate synthase, which are crucial enzymes in the DNA synthesis pathway .
Safety and Hazards
Orientations Futures
The future directions of “1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)uracil” research could involve further exploration of its antitumor activity, particularly in relation to its effect on tumor cells with high thymidylate synthase activity . More studies are needed to fully understand its mechanism of action and potential therapeutic applications.
Analyse Biochimique
Biochemical Properties
The anticancer mechanisms of 1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)uracil rely on the inhibition of DNA synthesis and the induction of apoptosis . In several cancer cell lines, it is phosphorylated intracellularly to its monophosphate by thymidine kinase and methylated in the 5-position by thymidylate synthase .
Cellular Effects
1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)uracil exerts its effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)uracil involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is activated by thymidylate synthase, leading to the inhibition of DNA synthesis and induction of apoptosis .
Méthodes De Préparation
La synthèse du 1-(2-Désoxy-2-fluoro-β-D-arabinofuranosyl)uracile implique plusieurs étapes. Une méthode courante comprend la condensation de la 2,6-dichloropurine avec le 2-désoxy-2-fluoro-1,3,5-tri-O-benzoyl-β-D-arabinofuranose ou le bromure de 2-désoxy-2-fluoro-3,5-di-O-benzoyl-β-D-arabinofuranosyle . Les conditions de réaction impliquent généralement l'utilisation d'une base telle que l'hydrure de sodium dans un solvant aprotique comme le diméthylformamide. Les méthodes de production industrielle peuvent impliquer des voies de synthèse similaires, mais sont optimisées pour une production à grande échelle et peuvent inclure des étapes de purification supplémentaires pour garantir une pureté élevée .
Analyse Des Réactions Chimiques
Le 1-(2-Désoxy-2-fluoro-β-D-arabinofuranosyl)uracile subit plusieurs types de réactions chimiques :
Phosphorylation : Il est phosphorylé de manière intracellulaire en sa forme monophosphate par la thymidine kinase.
Incorporation dans l'ADN : Le composé peut être incorporé dans l'ADN, conduisant à l'inhibition de la synthèse de l'ADN et à l'induction de l'apoptose.
Les réactifs couramment utilisés dans ces réactions comprennent la thymidine kinase et la thymidylate synthase. Les principaux produits formés sont les dérivés monophosphate et monophosphate méthylé .
Applications de la recherche scientifique
Le this compound a plusieurs applications de recherche scientifique :
Imagerie diagnostique : Le composé est utilisé comme sonde de tomographie par émission de positons (TEP) pour l'imagerie de l'activité de la thymidylate synthase dans les tumeurs.
Recherche anticancéreuse : Il est étudié pour son activité antitumorale large, en particulier en ciblant les malignités lymphoïdes indolentes.
Mécanisme d'action
Le mécanisme d'action du this compound implique son incorporation dans l'ADN, où il inhibe la synthèse de l'ADN. Cette inhibition est principalement due à la capacité du composé à être phosphorylé et méthylé, conduisant à la formation de métabolites actifs qui interfèrent avec la réplication de l'ADN . Les cibles moléculaires comprennent la thymidine kinase et la thymidylate synthase, qui sont des enzymes cruciales de la voie de synthèse de l'ADN .
Comparaison Avec Des Composés Similaires
Le 1-(2-Désoxy-2-fluoro-β-D-arabinofuranosyl)uracile est unique par rapport aux autres analogues de nucléosides en raison de son activation spécifique par la thymidylate synthase. Des composés similaires comprennent :
5-Fluorouracile : Un autre analogue de nucléoside utilisé dans le traitement du cancer, mais avec un mécanisme d'action différent.
(2'-Désoxy-2'-fluoro-β-D-arabinofuranosyl)-5-éthyluracile : Un composé similaire avec des modifications en position 5.
2-Chloro-9-(2-désoxy-2-fluoro-β-D-arabinofuranosyl)adénine : Un autre analogue de nucléoside avec des propriétés anticancéreuses.
Ces composés partagent des similitudes structurelles mais diffèrent dans leurs cibles spécifiques et leurs mécanismes d'action, soulignant la singularité du this compound dans ses applications thérapeutiques et diagnostiques.
Propriétés
IUPAC Name |
5-ethyl-1-[3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2O5/c1-2-5-3-14(11(18)13-9(5)17)10-7(12)8(16)6(4-15)19-10/h3,6-8,10,15-16H,2,4H2,1H3,(H,13,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWFJAJRDLUUIOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)uracil (FAU) a promising candidate for cancer and viral therapies?
A1: FAU exhibits its activity by being metabolized into 1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-methyluracil (FMAU) via the enzyme thymidylate synthase (TS). [] This metabolite, FMAU, is then further phosphorylated into its triphosphate form, which acts as a potent inhibitor of DNA polymerase gamma. [] This inhibition disrupts mitochondrial DNA replication, ultimately leading to cell death. This mechanism is particularly relevant in cancer cells with high TS expression, making them potentially more sensitive to FAU-based therapies. [] Additionally, FAU has shown antiviral activity against herpes simplex virus (HSV) types 1 and 2. []
Q2: How does the structure of FAU relate to its biological activity against herpesviruses?
A2: Studies have explored the structure-activity relationship (SAR) of FAU by modifying the size of the C-5 alkyl substituent. [] Results show that increasing the alkyl chain length generally decreases both antiherpetic potency and cytotoxicity. For instance, while the 5-propyl derivative (FPAU) shows good activity against HSV-1 and HSV-2, further increasing the chain length leads to a significant drop in efficacy. [] This suggests that a smaller substituent at the C-5 position is favorable for antiherpetic activity.
Q3: Are there concerns regarding the toxicity of FAU and its metabolites?
A4: While FAU exhibits promising anti-cancer and antiviral activities, concerns exist regarding its potential toxicity. Studies have shown that FAU and its metabolites, particularly FMAU, can decrease mitochondrial DNA abundance and cause structural defects in mitochondria. [] This mitochondrial toxicity was observed in cultured hepatoblasts and is thought to be a contributing factor to the liver toxicity observed in clinical trials of the related drug fialuridine (FIAU). [] These findings highlight the importance of carefully evaluating the safety profile of FAU and developing strategies to mitigate potential toxicities in future clinical applications.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





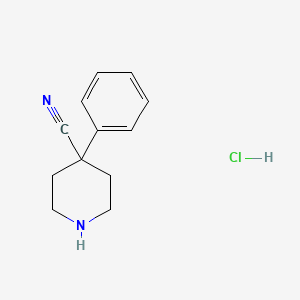
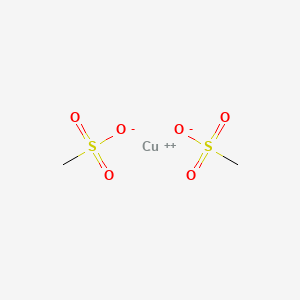
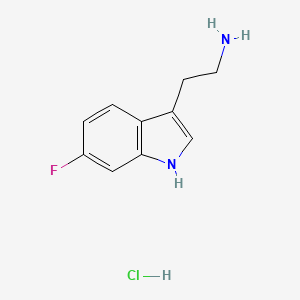
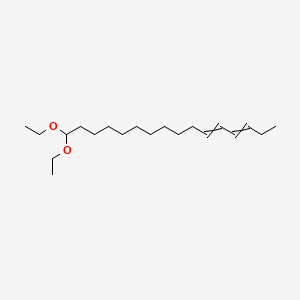


![[2,3-Dichloro-4-(3-hydroxypropoxy)phenyl]-2-thienylmethanone](/img/structure/B1587593.png)
